N-(2,6-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
N-(2,6-Dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a complex structure combining substituted aromatic and piperazine moieties linked via an ethanediamide backbone. The compound’s 2,6-dimethylphenyl group may enhance lipophilicity, while the 4-methoxyphenyl and 4-methylpiperazine substituents could influence receptor binding kinetics and metabolic stability .
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-6-5-7-18(2)22(17)26-24(30)23(29)25-16-21(28-14-12-27(3)13-15-28)19-8-10-20(31-4)11-9-19/h5-11,21H,12-16H2,1-4H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARYJVLEIDXWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative studies on this compound are absent, structural analogs and related pharmacophores provide indirect insights:
Lidocaine Analogs (e.g., LIA: N-(2,6-Dichlorophenyl)-2-(4-Methyl-1-piperidinyl) Acetamide)
The evidence provided () describes LIA, a lidocaine derivative with a piperidinyl acetamide core and dichlorophenyl substituents. Key comparisons include:
- Structural Differences :
- Target Compound : Ethanediamide linker; 4-methylpiperazine and 4-methoxyphenyl groups.
- LIA : Acetamide linker; piperidine and dichlorophenyl groups.
- Pharmacological Implications: LIA demonstrates sodium channel blockade, typical of local anesthetics, with enhanced potency due to dichlorophenyl substitution . Piperazine moieties (target compound) are associated with improved solubility and CNS penetration versus piperidine (LIA) .
Arylpiperazine Derivatives (e.g., Atypical Antipsychotics)
Compounds like aripiprazole share the 4-methylpiperazine group, which modulates dopamine and serotonin receptors. Comparisons include:
- Receptor Affinity : The target compound’s methoxyphenyl group may confer partial agonist activity at 5-HT1A receptors, akin to buspirone, but this remains speculative without empirical data.
- Toxicity : Piperazine derivatives often exhibit QT interval prolongation risks, a concern absent in LIA’s pharmacological profile .
Hypothetical Data Table (Based on Structural Analogues)
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